molecular formula C13H15NO B3180273 2-Benzyl-2-azabicyclo[2.2.1]heptan-6-one CAS No. 140927-04-4

2-Benzyl-2-azabicyclo[2.2.1]heptan-6-one

Cat. No. B3180273
CAS RN: 140927-04-4
M. Wt: 201.26 g/mol
InChI Key: UHQJDHDDODIREF-UHFFFAOYSA-N
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Description

“2-Benzyl-2-azabicyclo[2.2.1]heptan-6-one” is a chemical compound with the linear formula C14H16N2 . It has a molecular weight of 212.297 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds, such as oxygenated 2-azabicyclo[2.2.1]heptanes, has been achieved via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .


Chemical Reactions Analysis

The compound can be synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction is efficient and can be applied to a broad array of substrates . The resulting products can be further functionalized to create a variety of bridged aza-bicyclic structures .

Scientific Research Applications

Synthesis of Piperidine Derivatives

2-Benzyl-2-azabicyclo[2.2.1]heptan-6-one has been identified as a promising building block for the synthesis of piperidine derivatives, particularly through selective derivatization of the cyclobutane ring. This compound facilitates the creation of novel, conformationally restricted piperidine derivatives (Denisenko et al., 2010).

Intermediate for Epibatidine Analogues

This compound has been used as a key intermediate in the synthesis of novel epibatidine analogues. It allows for nucleophilic substitution at the 7-position by various nucleophiles, leading to a range of 7-substituted 2-azabicyclo[2.2.1]heptanes, which are valuable in medicinal chemistry (Malpass & White, 2004).

Creation of Bicyclic β-Lactams and Tetrahydrofuran Derivatives

The compound has been used in the synthesis of bicyclic β-lactams and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This methodology offers an alternative approach in the field of drug design, particularly for creating compounds that are variants of existing molecules (Mollet et al., 2012).

Synthesis of Monohydroxylated Derivatives

Monohydroxylated 2-azabicyclo[2.2.1]heptan-3-ones have been prepared using 2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one. These derivatives are useful for further chemical transformations and have potential applications in organic chemistry (Palmer et al., 1997).

Synthesis of Cyclopentyl Carbocyclic Nucleosides

5,6-Epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one, derived from this compound, has been utilized as an intermediate in synthesizing various cyclopentyl carbocyclic nucleosides. This includes an efficient synthesis of carbocyclic thymidine, indicating its potential in nucleoside analogue development (Dominguez & Cullis, 1999).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

The future directions for “2-Benzyl-2-azabicyclo[2.2.1]heptan-6-one” could involve further functionalization of the compound to build up a library of bridged aza-bicyclic structures . This could open up new avenues for research and potential applications.

properties

IUPAC Name

2-benzyl-2-azabicyclo[2.2.1]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-13-7-11-6-12(13)14(9-11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQJDHDDODIREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C1N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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